![molecular formula C13H22N2O2S B7528947 1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7528947.png)
1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene, also known as sulfaquinoxaline (SQX), is a sulfonamide antibiotic that is commonly used in the treatment of bacterial infections in animals. It was first synthesized in 1948 and has since been extensively studied for its antimicrobial properties. In
Mecanismo De Acción
SQX works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the synthesis of DNA and RNA, and without it, bacteria cannot replicate. SQX binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, and prevents it from functioning. This leads to the death of the bacteria.
Biochemical and Physiological Effects:
SQX is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted in the urine. SQX has a half-life of approximately 6 hours in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SQX is a commonly used antibiotic in animal husbandry and veterinary medicine. It is relatively inexpensive and easy to administer. However, its use in humans is limited due to the development of antibiotic resistance. In addition, SQX can cause adverse effects such as diarrhea, vomiting, and skin reactions.
Direcciones Futuras
Future research on SQX could focus on the development of new analogs with improved antimicrobial activity and reduced toxicity. In addition, the use of SQX in combination with other antibiotics could be explored to combat antibiotic resistance. Finally, the use of SQX as an anticancer agent warrants further investigation.
Métodos De Síntesis
SQX can be synthesized by reacting 2-methylbenzenesulfonyl chloride with diethylamine and sulfamic acid. The reaction produces SQX as a white crystalline powder with a melting point of 170-171°C. The purity of SQX can be determined using high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Aplicaciones Científicas De Investigación
SQX has been extensively studied for its antimicrobial properties. It is effective against a wide range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Salmonella, and Staphylococcus aureus. In addition to its antibacterial properties, SQX has also been shown to have antiviral and anticancer properties.
Propiedades
IUPAC Name |
1-[1-(diethylsulfamoylamino)ethyl]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-5-15(6-2)18(16,17)14-12(4)13-10-8-7-9-11(13)3/h7-10,12,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSROVFWKNTSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(C)C1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)
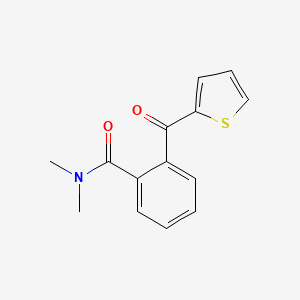
![6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)
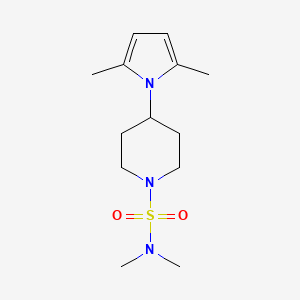
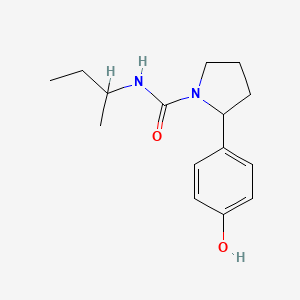

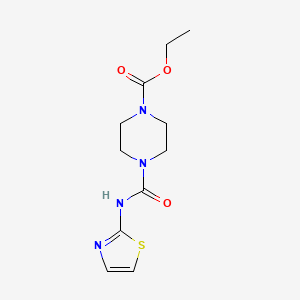

![N-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]butanamide](/img/structure/B7528935.png)
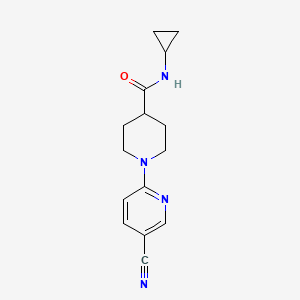
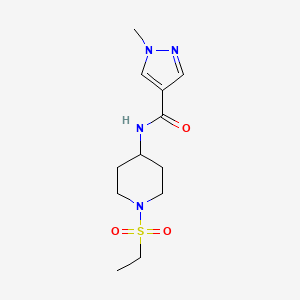
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide](/img/structure/B7528958.png)
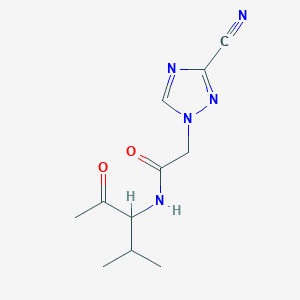
![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7528967.png)